1-Phenylsulfonyl-3-chloroacetylindole

CAS No.: 424789-76-4

Cat. No.: VC2238820

Molecular Formula: C16H12ClNO3S

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 424789-76-4 |

|---|---|

| Molecular Formula | C16H12ClNO3S |

| Molecular Weight | 333.8 g/mol |

| IUPAC Name | 1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone |

| Standard InChI | InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |

| Standard InChI Key | HLJHNJQICSDMIT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl |

Introduction

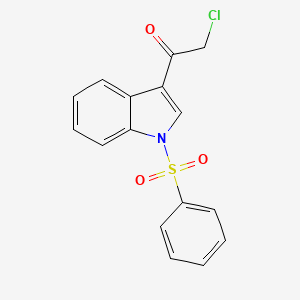

Chemical Identity and Structure

Basic Chemical Information

1-Phenylsulfonyl-3-chloroacetylindole is a complex organic compound with the molecular formula C16H12ClNO3S and a molecular weight of 333.8 g/mol. Its IUPAC name is 1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone, and it is registered with CAS number 424789-76-4. The compound consists of an indole core structure that is modified with two key functional groups: a phenylsulfonyl group at the nitrogen position (N1) and a chloroacetyl moiety at the C3 position of the indole ring.

Structural Identifiers and Representation

The compound can be identified and represented through various chemical notation systems as detailed in Table 1.

Table 1: Chemical Identifiers for 1-Phenylsulfonyl-3-chloroacetylindole

| Identifier Type | Value |

|---|---|

| CAS Number | 424789-76-4 |

| Molecular Formula | C16H12ClNO3S |

| Molecular Weight | 333.8 g/mol |

| IUPAC Name | 1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone |

| Standard InChI | InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |

| Standard InChIKey | HLJHNJQICSDMIT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl |

| PubChem Compound ID | 15537509 |

Structural Features and Chemical Properties

Key Structural Components

The structural architecture of 1-Phenylsulfonyl-3-chloroacetylindole encompasses several distinctive features that contribute to its chemical behavior and potential applications:

-

Indole Core: The compound possesses the indole framework, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This aromatic heterocycle is known for its widespread occurrence in natural products and pharmaceuticals.

-

Phenylsulfonyl Group: This functional group is attached to the nitrogen atom (N1) of the indole core. The N-phenylsulfonyl substitution significantly alters the electronic properties of the indole ring system and serves as a protecting group for the indole nitrogen.

-

Chloroacetyl Moiety: Located at the C3 position of the indole, this group contains a reactive α-chloroketone functionality that makes the compound valuable in various synthetic transformations.

Synthesis and Preparation Methods

Friedel-Crafts Acylation Route

The most common synthetic approach to 1-Phenylsulfonyl-3-chloroacetylindole likely involves a Friedel-Crafts acylation reaction. This method is well-established for the preparation of related 3-acylindole derivatives. The synthesis typically proceeds in two main steps:

-

N-Protection: First, indole is protected at the nitrogen position with a phenylsulfonyl group to form 1-(phenylsulfonyl)indole.

-

Regioselective Acylation: The protected indole undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

This synthetic pathway is supported by literature precedent for similar compounds. According to research findings, Friedel-Crafts acylation of 1-(phenylsulfonyl)indoles with carboxylic acid anhydrides and acid chlorides in the presence of aluminum chloride gives 3-acyl-1-(phenylsulfonyl)indoles in excellent yields ranging from 81-99%.

Reactivity and Chemical Behavior

Electrophilic Nature

The reactivity of 1-Phenylsulfonyl-3-chloroacetylindole is primarily determined by the electrophilic nature of its substituents. The presence of both the phenylsulfonyl and chloroacetyl groups creates distinct reactivity patterns:

-

α-Chloroketone Reactivity: The chloroacetyl group at the C3 position is particularly reactive, with the α-chloro substituent making it susceptible to nucleophilic substitution reactions. This feature allows the compound to participate in various synthetic transformations as an alkylating agent.

-

N-Phenylsulfonyl Group: This group functions both as a protecting group for the indole nitrogen and as an electron-withdrawing group that enhances the electrophilicity of the C3 position. It can be selectively removed under basic conditions to regenerate the unprotected indole.

Applications and Research Significance

Synthetic Intermediates

1-Phenylsulfonyl-3-chloroacetylindole serves as a valuable synthetic intermediate in various chemical transformations:

-

Heterocycle Synthesis: The compound can be used as a building block for the construction of more complex heterocyclic systems, including those with potential biological activity.

-

Functional Material Precursors: The reactive functional groups allow for further elaboration into compounds with applications in materials science.

-

Natural Product Synthesis: Related compounds have been utilized in the synthesis of complex natural products. For example, similar chemistry has been employed in a synthetic route to pyridocarbazole-5,11-quinones and the alkaloid ellipticine.

Analytical and Spectroscopic Characterization

Spectroscopic Profiles

The spectroscopic characterization of 1-Phenylsulfonyl-3-chloroacetylindole can be inferred based on its structural features and comparison with related compounds:

-

NMR Spectroscopy: The 1H NMR spectrum would typically show characteristic signals for the aromatic protons of both the indole and phenyl rings, as well as the methylene protons of the chloroacetyl group. The C2-H of the indole would appear as a distinctive singlet.

-

Infrared Spectroscopy: Expected to show characteristic absorption bands for the carbonyl group (approximately 1650-1700 cm-1), sulfonyl group (approximately 1150-1350 cm-1), and aromatic C=C stretching.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 334, with characteristic fragmentation patterns reflecting the loss of the chloroacetyl group and phenylsulfonyl moieties.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell Dimensions | a = 8.8129(2) Å, b = 10.8880(3) Å, c = 11.3711(3) Å |

| Cell Angles | α = 86.698(1)°, β = 76.494(1)°, γ = 83.317(1)° |

| Cell Volume | 1053.21(5) Å3 |

| Z | 2 |

| Density | 1.377 Mg m−3 |

| Absorption Coefficient | 0.28 mm−1 |

| Crystal Size | 0.21 × 0.19 × 0.17 mm |

This crystallographic information suggests that 1-Phenylsulfonyl-3-chloroacetylindole might also crystallize in a similar fashion, potentially adopting a triclinic crystal system.

Research Context and Related Compounds

Relationship to Other Indole Derivatives

1-Phenylsulfonyl-3-chloroacetylindole belongs to a broader class of functionalized indoles that have been extensively studied due to their diverse applications:

-

3-Acylindoles: The title compound is specifically a member of the 3-acylindole family, which has been synthesized via Friedel-Crafts acylation of 1-phenylsulfonylindole. These compounds serve as versatile intermediates in organic synthesis.

-

N-Protected Indoles: The N-phenylsulfonyl group is a common protecting strategy for indoles, allowing for selective functionalization at other positions of the indole ring.

-

Indole-Based Bioactive Compounds: The indole nucleus is found in a variety of bioactive aromatic compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Synthetic Transformations of Related Compounds

Research on structurally similar compounds provides insights into potential transformations of 1-Phenylsulfonyl-3-chloroacetylindole:

-

Conversion to 3-Cyanoindoles: Related research has demonstrated that 1-(phenylsulfonyl)indole can be converted to 3-cyanoindole in three steps with a 75% yield through an acylation-transformation sequence.

-

Reduction Pathways: 3-Acyl-1-(phenylsulfonyl)indoles can be reduced to the corresponding 3-alkyl derivatives, suggesting similar transformations might be possible for the chloroacetyl group in the title compound.

-

Complex Heterocycle Formation: The acid chloride derivatives of similar compounds have been utilized in the synthesis of complex heterocyclic systems, including pyridocarbazole-5,11-quinones, which have further been converted to alkaloids like ellipticine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume